1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
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Overview
Description
Benzimidazole derivative 3 is a compound belonging to the benzimidazole family, which is known for its significant pharmacological and therapeutic propertiesThese compounds are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure that is crucial for their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 3 typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. This reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as hybrid crystal NH3(CH2)4NH3SiF6, has been introduced to enhance the efficiency and recyclability of the catalyst, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 3 undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of anilines via nitrosobenzene intermediates.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and hydrochloric acid (HCl) in acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with various substituents.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of halogenated benzimidazoles.
Scientific Research Applications
Benzimidazole derivative 3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole derivative 3 involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives exert anti-inflammatory effects by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . These interactions lead to the modulation of various biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Benzimidazole derivative 3 can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a basic bicyclic structure.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
Thiazolobenzimidazole: Exhibits significant biological activities, including anticancer and antimicrobial effects.
Uniqueness: Benzimidazole derivative 3 stands out due to its specific substituents and the resulting unique pharmacological profile
Properties
CAS No. |
63899-32-1 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H10N2O2/c16-8-5-6-9(12(17)7-8)13-14-10-3-1-2-4-11(10)15-13/h1-7,16-17H,(H,14,15) |
InChI Key |
MTDSHRDWHUXPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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